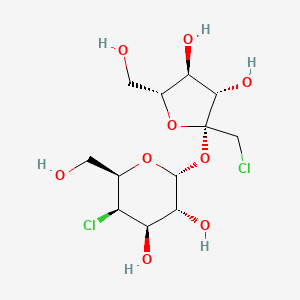

1-Chloro-1-deoxy-beta-D-fructofuranosyl 4-chloro-4-deoxy-alpha-D-galactopyranoside

Description

Properties

IUPAC Name |

(2R,3R,4R,5R,6R)-5-chloro-2-[(2R,3S,4S,5R)-2-(chloromethyl)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20Cl2O9/c13-3-12(10(20)7(17)5(2-16)22-12)23-11-9(19)8(18)6(14)4(1-15)21-11/h4-11,15-20H,1-3H2/t4-,5-,6+,7-,8+,9-,10+,11-,12+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHNOFXKPCMIXDU-QBMZZYIRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)(CCl)OC2C(C(C(C(O2)CO)Cl)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@](O1)(CCl)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)Cl)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64644-65-1 | |

| Record name | alpha-D-Galactopyranoside, 1-chloro-1-deoxy-beta-D-fructofuranosyl 4-chloro-4-deoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064644651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .ALPHA.-D-GALACTOPYRANOSIDE, 1-CHLORO-1-DEOXY-.BETA.-D-FRUCTOFURANOSYL 4-CHLORO-4-DEOXY- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6C8ZJX6QF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

The synthesis of 1-Chloro-1-deoxy-beta-D-fructofuranosyl 4-chloro-4-deoxy-alpha-D-galactopyranoside involves the selective chlorination of sucrose. The process typically includes the following steps:

Chlorination: Sucrose is treated with chlorinating agents such as thionyl chloride or phosphorus oxychloride in the presence of a catalyst.

Purification: The chlorinated product is then purified through crystallization or chromatography to obtain the desired compound.

Industrial Production: On an industrial scale, the production process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Hydrolysis

Sucralose can undergo hydrolysis, breaking down into its constituent monomers: 1,6-dichloro-1,6-dideoxy-D-fructofuranose and 4-chloro-4-deoxy-D-galactopyranose . The rate of hydrolysis is influenced by pH and temperature, increasing with decreasing pH and increasing temperature .

| pH | Temperature (°C) | Hydrolysis (%) after 120 hours |

|---|---|---|

| 1 | 62 | 98.8 |

| 2 | 62 | 30.4 |

In environmental conditions (pH 4 to 9), significant hydrolysis is unlikely to occur .

Thermal Degradation

Thermal analysis reveals that sucralose decomposes at approximately 125°C . The decomposition process involves the loss of various moieties from the parent molecule .

Identified volatile products of thermal degradation :

-

Water

-

Carbon dioxide

-

Hydrogen chloride

-

Chloroacetaldehyde

-

Chlorinated furan derivatives

-

Chlorinated tetrahydropyran

-

Polychlorinated aromatic hydrocarbons (PCAHs)

The formation of PCAHs during thermal degradation, even at boiling water temperatures (around 98°C), suggests that potentially hazardous byproducts can arise under relatively mild conditions . The presence of chlorine atoms in the sucralose molecule may promote PCAH formation .

Reaction in Preparation of Sucralose

1-Chloro-1-deoxy-beta-D-fructofuranosyl 4-chloro-4-deoxy-alpha-D-galactopyranoside is an intermediate in the preparation of sucralose. The production of sucralose involves the selective chlorination of sucrose, where the hydroxyl groups at specific positions are replaced by chlorine atoms .

-

Reacting sucrose with an acylating reagent to produce a mixture of acylated sucrose derivatives, with a major proportion of 6-monoacylated material

-

Reacting the monoacylated sucrose derivative with a chlorinating reagent capable of chlorinating at positions 1', 4, and 6' of a sucrose 6-acylate

-

Deacylating the sucralose material formed.

Biodegradation

Sucralose can be biodegraded in natural environmental samples . During biodegradation, the compound is transformed into .

Scientific Research Applications

Food Science

1-Chloro-1-deoxy-beta-D-fructofuranosyl 4-chloro-4-deoxy-alpha-D-galactopyranoside is primarily recognized as an impurity related to sucralose, an artificial sweetener widely used in food products. Understanding its properties and behavior is essential for ensuring the safety and quality of sucralose-containing products. Research has focused on:

- Stability Testing : Assessing the stability of sucralose in various food matrices to determine the impact of processing conditions on the formation of impurities like this compound.

Pharmaceutical Research

In pharmaceutical contexts, this compound serves as a reference standard for quality control and analytical testing of sucralose formulations. Its applications include:

- Analytical Method Development : Used in the development of high-performance liquid chromatography (HPLC) methods to quantify sucralose and its impurities in pharmaceutical products.

Analytical Chemistry

The compound is utilized in various analytical chemistry applications due to its unique spectral properties:

- Spectroscopic Studies : It can be analyzed using techniques such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate its structural characteristics and confirm its identity.

Case Study 1: Stability of Sucralose under Heat Treatment

A study investigated the thermal stability of sucralose and its related impurities, including 1-Chloro-1-deoxy-beta-D-fructofuranosyl 4-chloro-4-deoxy-alpha-D-galactopyranoside. The results indicated that prolonged heat exposure led to increased formation of this impurity, highlighting the need for careful temperature control during food processing.

Case Study 2: HPLC Method Validation

A research team developed an HPLC method for the quantification of sucralose and its impurities. The method demonstrated high sensitivity and specificity for detecting 1-Chloro-1-deoxy-beta-D-fructofuranosyl 4-chloro-4-deoxy-alpha-D-galactopyranoside at low concentrations, making it suitable for quality control in pharmaceutical formulations.

Mechanism of Action

The sweetness of 1-Chloro-1-deoxy-beta-D-fructofuranosyl 4-chloro-4-deoxy-alpha-D-galactopyranoside is due to its interaction with the T1R2/T1R3 sweet taste receptors on enteroendocrine cells. This interaction elicits increased hormonal secretion of glucagon-like peptide-1 and glucose-dependent insulinotropic peptide, which play roles in glucose metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound belongs to a family of halogenated carbohydrates with modified sugar backbones. Below is a detailed comparison with key analogs:

Sucralose (1,6-Dichloro-1,6-dideoxy-beta-D-fructofuranosyl 4-chloro-4-deoxy-alpha-D-galactopyranoside)

- Molecular Formula : C₁₂H₁₉Cl₃O₈ .

- Chlorination Pattern: Three chlorine substitutions (C1 and C6 on fructofuranosyl; C4 on galactopyranoside) .

- Applications: A non-caloric sweetener 600× sweeter than sucrose, widely used in food and pharmaceuticals .

- Stability : Highly stable under heat and acidic conditions, making it suitable for cooking and baking .

- Solubility: Freely soluble in water and ethanol .

- Regulatory Status : Generally recognized as safe (GRAS) by regulatory bodies .

Key Difference: The target compound lacks the C6 chlorine on the fructofuranosyl ring, reducing its halogenation degree. This likely diminishes its sweetness potency and metabolic resistance compared to sucralose .

4-Deoxy-Disaccharides (e.g., 2-Acetamido-2,4-dideoxy-β-D-xylo-hexopyranosyl Derivatives)

- Molecular Formula : Varies (e.g., C₁₄H₂₄N₂O₉ for compound 15 in ).

- Modifications : Deoxygenation at C4 without halogenation; some analogs include acetamido groups .

- Applications : Studied for glycosidase inhibition and biomedical applications .

- Solubility : Moderate water solubility, influenced by functional groups .

Key Difference : Unlike the target compound, these derivatives lack chlorine atoms, relying on deoxygenation and acetamido substitutions for bioactivity. This highlights the role of halogenation in enhancing stability and resistance to enzymatic degradation .

Fluorinated Analogs (e.g., 3-Deoxy-3-fluoro-D-glucopyranoside)

- Molecular Formula : C₁₂H₂₁FO₁₀ (e.g., CAS 102039-76-9) .

- Modifications : Fluorine substitution at C3, preserving the hydroxyl group at C4 .

- Applications : Investigated for metabolic studies and as enzyme inhibitors .

- Solubility: Similar to non-fluorinated sugars but with altered hydrogen-bonding properties .

Key Difference : Fluorine’s electronegativity and smaller atomic radius compared to chlorine result in distinct electronic and steric effects, impacting receptor binding and metabolic pathways .

Data Table: Comparative Analysis of Key Compounds

*Calculated based on structural similarity to sucralose.

Research Findings and Implications

Impact of Halogenation Degree: The target compound’s dichlorinated structure likely offers intermediate stability between non-halogenated sugars and sucralose. However, its shorter shelf life suggests reduced resistance to hydrolysis compared to sucralose .

Structure-Activity Relationships :

- Fluorinated analogs (e.g., ) demonstrate that halogen type influences solubility and bioactivity. Chlorine’s bulkiness and electronegativity enhance steric hindrance and metabolic resistance compared to fluorine .

This underscores the need for rigorous safety profiling in dichlorinated carbohydrates.

Synthetic Challenges :

- Selective chlorination at specific positions (e.g., C1 vs. C6) remains a technical hurdle, as seen in sucralose production. Advances in regioselective synthesis could improve yields for the target compound .

Biological Activity

1-Chloro-1-deoxy-beta-D-fructofuranosyl 4-chloro-4-deoxy-alpha-D-galactopyranoside (CAS Number: 64644-65-1) is a synthetic organochlorine compound with potential biological activity. Its molecular formula is C12H20Cl2O9, and it has garnered interest due to its structural similarities to other biologically active compounds, particularly in the context of sweeteners and their metabolic effects.

Effects on Gut Microbiota

Research indicates that organochlorine compounds can significantly influence gut microbiota composition. For example, studies on sucralose revealed reductions in beneficial bacterial populations within the gastrointestinal tract . Given that 1-Chloro-1-deoxy-beta-D-fructofuranosyl 4-chloro-4-deoxy-alpha-D-galactopyranoside shares similar properties, it may also impact gut health by altering microbial balance.

Toxicological Studies

Toxicity assessments of related compounds have raised concerns regarding their long-term effects on health. In animal studies, certain organochlorine sweeteners have been linked to changes in metabolic processes and potential adverse effects on liver function. Although direct toxicity data for this specific compound is scarce, caution is warranted based on the behavior of structurally similar substances .

Case Study 1: Metabolic Impact in Rodents

A study examining sucralose's effects on rodents demonstrated significant alterations in glucose metabolism and insulin sensitivity. The administration of sucralose led to increased expression of metabolic enzymes which could suggest a similar pathway for 1-Chloro-1-deoxy-beta-D-fructofuranosyl 4-chloro-4-deoxy-alpha-D-galactopyranoside. Such findings highlight the need for further investigation into how this compound may influence metabolic health.

Case Study 2: Gut Microbiome Alterations

Research focusing on sucralose indicated that its consumption resulted in a decrease in beneficial gut bacteria, raising questions about the long-term implications for human health. This case study emphasizes the necessity for detailed microbiome analyses when evaluating the safety and biological activity of compounds like 1-Chloro-1-deoxy-beta-D-fructofuranosyl 4-chloro-4-deoxy-alpha-D-galactopyranoside.

Research Findings Summary Table

| Study | Compound | Findings | Implications |

|---|---|---|---|

| Study on Sucralose | Sucralose | Increased expression of P-glycoprotein and cytochrome P450 enzymes | Potential metabolic alterations similar to those expected from 1-Chloro-1-deoxy-beta-D-fructofuranosyl 4-chloro-4-deoxy-alpha-D-galactopyranoside |

| Gut Microbiota Study | Sucralose | Reduction in beneficial gut bacteria | Suggests possible negative impacts on gut health from related compounds |

Q & A

Q. What are the limitations of current synthetic methods for scaling up production without compromising stereochemical purity?

- Methodology : Continuous-flow reactors with immobilized catalysts (e.g., polymer-supported SnCl₄) reduce side reactions. However, scaling chlorination steps requires strict control of stoichiometry to avoid over-substitution. Lessons from 4-deoxy-4-fluoro-D-glucose synthesis suggest that microfluidic systems improve yield by 30% compared to batch methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.